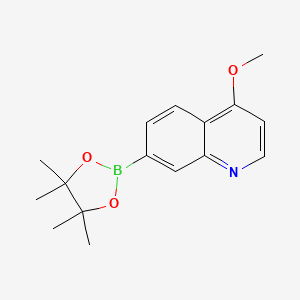

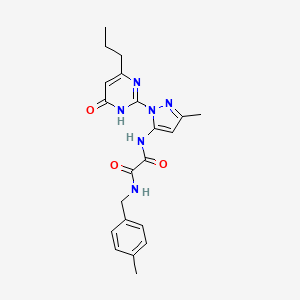

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as Compound A, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by a team of chemists at Pfizer, and since then, it has been extensively studied for its potential applications in various fields of research.

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a compound that has been explored for its potential in various synthetic and catalytic applications. One area of research involves the use of imidazole-based ionic liquids as dual catalysts for the synthesis of tetrasubstituted imidazoles, highlighting the versatility of imidazole derivatives in facilitating multi-component condensation reactions under solvent-free conditions (Zolfigol et al., 2013). Additionally, 1,3-disulfonic acid imidazolium hydrogen sulfate has been shown to serve as an efficient and reusable ionic liquid catalyst for the N-Boc protection of amines, demonstrating the utility of imidazole-based catalysts in organic synthesis (Shirini & Khaligh, 2013).

C-H Amination and N-Alkylation

Research into the C-H amination of N-substituted amidines using iodobenzene catalysis presents a method for synthesizing benzimidazoles, a structural motif common in pharmaceuticals and materials science (Alla et al., 2013). Furthermore, copper-mediated N-alkynylation of carbamates, ureas, and sulfonamides illustrates a broad amination strategy, enabling the synthesis of ynamides, which are valuable in organic chemistry and drug discovery (Dunetz & Danheiser, 2003).

Energetic Materials Synthesis

Another interesting application is in the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for potential use in gas generators. These compounds exhibit high positive heats of formation, indicative of their high energy content and suitability for energetic applications (Srinivas et al., 2014).

Antioxidant Activity

Imidazole derivatives have also been investigated for their antioxidant activity. Amidomethane sulfonyl-linked bis-heterocycles, including imidazoles, have been synthesized and evaluated, with some exhibiting superior antioxidant activity compared to standard antioxidants like ascorbic acid (Talapuru et al., 2014).

Solvent-Free Synthesis Methods

The use of Brønsted acidic ionic liquids for the solvent-free synthesis of tetrasubstituted imidazoles represents a green chemistry approach, emphasizing the role of imidazole-based catalysts in sustainable chemical processes (Davoodnia et al., 2010).

Mecanismo De Acción

Target of Action

The compound “4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine” contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors .

Biochemical Pathways

Imidazole derivatives are involved in a variety of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .

Result of Action

Based on its structural features, it could potentially influence cellular processes by modulating the activity of target proteins .

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-17-7-5-8-18(15-17)20-25-22(30(27,28)19-9-3-2-4-10-19)21(29-20)24-11-6-13-26-14-12-23-16-26/h2-5,7-10,12,14-16,24H,6,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVVQEZZWQXQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2580471.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2580476.png)

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)

![8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2580480.png)

![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2580483.png)

![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2580487.png)

![5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2580491.png)